molecular formula C17H15ClF3N3O2 B2919565 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251678-34-8

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2919565
CAS RN: 1251678-34-8
M. Wt: 385.77
InChI Key: JNWCWDWKTQUODX-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClF3N3O2 and its molecular weight is 385.77. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research has demonstrated that quinazolinyl acetamides, closely related to the specified compound, possess significant analgesic and anti-inflammatory properties. A study by Alagarsamy et al. (2015) synthesized a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, which showed potent analgesic and anti-inflammatory activities, with a noted advantage of having mild ulcerogenic potential compared to aspirin. This research suggests the therapeutic potential of such compounds in pain and inflammation management, contributing to the development of safer analgesic and anti-inflammatory drugs (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

Antimicrobial Activities

Patel and Shaikh (2011) explored the antimicrobial potential of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones derivatives, which are structurally related to the compound . These derivatives were synthesized and evaluated for their antimicrobial activities, with some compounds exhibiting good activity against standard drugs. This study contributes to the ongoing search for new antimicrobial agents in combating resistant microbial strains (Patel & Shaikh, 2011).

Anticancer Research

Mehta et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. The study demonstrated significant antimicrobial activity for some compounds and good anticancer activity, indicating the potential of such derivatives in developing new therapeutic agents for cancer treatment (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Neuroprotective Effects

The therapeutic efficacy of anilidoquinoline derivatives, which share a structural similarity with the compound , was evaluated in the context of Japanese encephalitis. Ghosh et al. (2008) synthesized and tested 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showing significant antiviral and antiapoptotic effects in vitro, along with increased survival in Japanese encephalitis virus-infected mice. This highlights the potential of such compounds in treating viral encephalitis, presenting a promising avenue for future drug development (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-12-6-5-10(17(19,20)21)7-14(12)23-15(25)8-24-9-22-13-4-2-1-3-11(13)16(24)26/h5-7,9H,1-4,8H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWCWDWKTQUODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

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